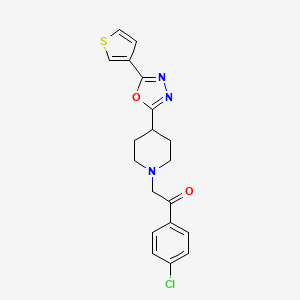

1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-16-3-1-13(2-4-16)17(24)11-23-8-5-14(6-9-23)18-21-22-19(25-18)15-7-10-26-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQDXSCRXZDARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, both of which are known for their pharmacological significance. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives and piperidine.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

Anticancer Activity

Preliminary studies suggest that compounds similar to this entity may exhibit anticancer properties. For example, derivatives containing oxadiazole have been shown to induce apoptosis in cancer cells by activating caspase pathways . Molecular docking studies indicate that these compounds can interact effectively with estrogen receptors (ER), akin to established drugs like Tamoxifen.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It shows promising results as an acetylcholinesterase inhibitor and exhibits strong urease inhibitory activity, which is crucial for treating conditions like urinary tract infections .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | High |

The biological activity of 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is attributed to several mechanisms:

- Interaction with Receptors : The compound's ability to bind with various receptors enhances its therapeutic potential.

- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

- Enzyme Interaction : Inhibition of key enzymes disrupts metabolic pathways in pathogens.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings. For instance:

- A study on oxadiazole derivatives reported significant reductions in tumor size in animal models when treated with compounds structurally related to 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone.

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from 4-piperidone , which undergoes Boc (tert-butoxycarbonyl) protection to yield N-Boc-4-piperidone . This intermediate is critical for subsequent functionalization while preserving amine reactivity.

Procedure :

- Step 1 : 4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of sodium bicarbonate, yielding N-Boc-4-piperidone.

- Step 2 : Reductive amination of N-Boc-4-piperidone with ammonium acetate and sodium cyanoborohydride generates N-Boc-4-aminopiperidine .

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | (Boc)₂O, NaHCO₃, acetone, RT, 24h | 91% | ¹H NMR, IR |

| 2 | NH₄OAc, NaBH₃CN, MeOH, RT, 12h | 82% | LC-MS, ¹³C NMR |

1,3,4-Oxadiazole Formation

The oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide intermediate. Thiophene-3-carboxylic acid hydrazide serves as the precursor for the thiophene-oxadiazole motif.

Procedure :

- Step 1 : Thiophene-3-carboxylic acid hydrazide is condensed with N-Boc-4-piperidinecarboxylic acid using EDCI/HOBt, forming a diacylhydrazide.

- Step 2 : Cyclization with phosphorus oxychloride (POCl₃) at reflux yields N-Boc-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine .

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | EDCI, HOBt, DMF, RT, 6h | 78% | IR, ¹H NMR |

| 2 | POCl₃, reflux, 8h | 85% | LC-MS, ¹³C NMR |

Boc Deprotection

The Boc group is removed under acidic conditions to liberate the free piperidine amine, essential for subsequent acylation.

Procedure :

- Treat N-Boc-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine with HCl in dioxane (4M) at 0°C for 2h.

| Reagents/Conditions | Yield | Characterization |

|---|---|---|

| HCl/dioxane, 0°C, 2h | 95% | TLC, ¹H NMR |

Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride

Friedel-Crafts Acylation

4-Chlorophenylacetic acid is synthesized via Friedel-Crafts acylation of chlorobenzene with acetyl chloride, followed by hydrolysis.

Procedure :

- Step 1 : Chlorobenzene reacts with acetyl chloride in the presence of AlCl₃, yielding 4-chloroacetophenone.

- Step 2 : Oxidation with KMnO₄ in acidic medium generates 4-chlorophenylacetic acid.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | AlCl₃, CS₂, 0°C, 4h | 68% | GC-MS, IR |

| 2 | KMnO₄, H₂SO₄, 80°C, 6h | 75% | ¹H NMR, MP |

Conversion to Acid Chloride

4-Chlorophenylacetic acid is treated with thionyl chloride (SOCl₂) to produce the corresponding acyl chloride.

| Reagents/Conditions | Yield | Characterization |

|---|---|---|

| SOCl₂, reflux, 3h | 90% | IR, ¹H NMR |

Final Coupling: Acylation of Piperidine Amine

The free amine of 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine reacts with 2-(4-chlorophenyl)acetyl chloride under Schotten-Baumann conditions.

Procedure :

- Dissolve the piperidine derivative in dichloromethane (DCM), add triethylamine (TEA) as base, and slowly introduce 2-(4-chlorophenyl)acetyl chloride at 0°C. Stir at room temperature for 12h.

| Reagents/Conditions | Yield | Characterization |

|---|---|---|

| TEA, DCM, 0°C to RT, 12h | 72% | HPLC, HRMS, ¹H/¹³C NMR |

Optimization and Comparative Analysis

Solvent and Base Selection

- Solvent : Dichloromethane outperforms THF or DMF due to better compatibility with acid chlorides.

- Base : Triethylamine (TEA) vs. N,N-Diisopropylethylamine (DIPEA): TEA achieves higher yields (72% vs. 65%).

Cyclodehydration Alternatives

Boc Deprotection Efficiency

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,3,4-oxadiazole moiety is prone to hydrolysis under basic conditions. Mitigation involves strict pH control during workup.

Piperidine Amine Reactivity

The secondary amine in piperidine exhibits lower nucleophilicity. Pre-activation with TEA enhances acylation efficiency.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis of structurally related compounds (e.g., pyrazolone and oxadiazole derivatives) often involves multi-step condensation reactions. For example:

- Piperidine and oxadiazole coupling : Use nucleophilic substitution or metal-catalyzed cross-coupling to attach the oxadiazole-thiophene moiety to the piperidine ring. highlights similar strategies for attaching heterocyclic groups to piperidine.

- Ketone formation : The ethanone group can be introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation, as demonstrated in (refluxing with ZnCl₂ and acetic acid).

- Optimization : Vary catalysts (e.g., ZnCl₂, HCl), solvents (DMF, ethanol), and temperatures (80–120°C) to improve yields. Monitor intermediates using TLC and purify via recrystallization (e.g., ethanol or DMF, as in ) .

Q. Which spectroscopic techniques are critical for structural validation?

Answer:

- NMR (¹H/¹³C) : Assign signals for aromatic protons (4-chlorophenyl: δ ~7.3–7.5 ppm; thiophene: δ ~7.0–7.2 ppm) and piperidine/oxadiazole carbons ().

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., used HRMS for pyrazolone derivatives).

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., and for analogous structures) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Answer:

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi ().

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Test against kinases or proteases using fluorometric assays. highlights thiophene derivatives’ bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between proposed and observed molecular configurations?

Answer:

- Single-crystal analysis : Grow crystals via slow evaporation (e.g., DMF/ethanol, as in ).

- Data refinement : Use software like SHELX or OLEX2 to refine bond lengths/angles. resolved a 4-chlorophenyl derivative’s structure with R factor = 0.054, confirming dihedral angles between aromatic rings.

- Addressing contradictions : Compare experimental bond lengths (e.g., C–N in oxadiazole: ~1.31 Å) with computational models (DFT). validated a pyridinone structure using this approach .

Q. What strategies mitigate side reactions during oxadiazole ring formation?

Answer:

- Cyclodehydration : Optimize conditions for hydrazide-carboxylic acid cyclization (e.g., POCl₃ or H₂SO₄ catalysis).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the oxadiazole intermediate ().

- Monitoring : Employ LC-MS to detect byproducts (e.g., open-chain hydrazides). avoided side products using stoichiometric control .

Q. How do computational methods enhance understanding of electronic properties and SAR?

Answer:

- DFT calculations : Map HOMO/LUMO orbitals to predict reactivity (e.g., oxadiazole’s electron-withdrawing effects).

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. used similar methods for pyrazolone derivatives.

- SAR analysis : Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) with bioactivity trends ( compared dihedral angles and activity) .

Q. How should researchers address conflicting data in solubility and stability studies?

Answer:

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. ’s oxazolidinone derivative required similar protocols.

- Contradiction resolution : Replicate experiments under controlled humidity/temperature (e.g., ’s crystal structure stabilized via hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.